4-((2,3-Dihydro-2-methyl-6-nitro-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile
Overview
Description
4-((2,3-Dihydro-2-methyl-6-nitro-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile is a complex organic compound with the molecular formula C17H13N3O4. This compound is known for its unique structure, which includes a benzonitrile group attached to a substituted oxazinone ring. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,3-Dihydro-2-methyl-6-nitro-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile typically involves multiple steps. One common method starts with the preparation of the oxazinone ring, followed by the introduction of the benzonitrile group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-((2,3-Dihydro-2-methyl-6-nitro-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-((2,3-Dihydro-2-methyl-6-nitro-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile is used in various fields of scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((2,3-Dihydro-2-methyl-6-nitro-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile
- 4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile
- 4-((6-Chloro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile
Uniqueness
What sets 4-((2,3-Dihydro-2-methyl-6-nitro-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it particularly valuable in research applications where these properties are desired.
Properties
IUPAC Name |
4-[(2-methyl-6-nitro-3-oxo-1,4-benzoxazin-4-yl)methyl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c1-11-17(21)19(10-13-4-2-12(9-18)3-5-13)15-8-14(20(22)23)6-7-16(15)24-11/h2-8,11H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYROOWODIDQGIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=C(O1)C=CC(=C2)[N+](=O)[O-])CC3=CC=C(C=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801132759 | |
Record name | 4-[(2,3-Dihydro-2-methyl-6-nitro-3-oxo-4H-1,4-benzoxazin-4-yl)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801132759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159978-65-0 | |
Record name | 4-[(2,3-Dihydro-2-methyl-6-nitro-3-oxo-4H-1,4-benzoxazin-4-yl)methyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159978-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(2,3-Dihydro-2-methyl-6-nitro-3-oxo-4H-1,4-benzoxazin-4-yl)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801132759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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